Tauro-ω-muricholic Acid Sodium Salt
Description
Overview of Bile Acid Diversity and Conjugation Mechanisms
The diversity of the bile acid pool is a result of both hepatic synthesis and subsequent modifications by the gut microbiota. nih.govwikipedia.org This leads to a complex mixture of primary and secondary bile acids, each with distinct physiological roles.
Bile acids are broadly categorized as primary or secondary. Primary bile acids are synthesized directly from cholesterol in the liver. nih.govwikipedia.org In humans, the main primary bile acids are cholic acid and chenodeoxycholic acid. nih.govbritannica.com In mice, the primary bile acid pool is more diverse and includes cholic acid, chenodeoxycholic acid, and the muricholic acids. wikipedia.orgnih.gov
Secondary bile acids are formed in the colon through the action of intestinal bacteria on primary bile acids. nih.govwikipedia.org These bacteria can deconjugate and dehydroxylate the primary bile acids, leading to the formation of secondary bile acids such as deoxycholic acid and lithocholic acid in humans. britannica.comwikipedia.org
Before secretion from the liver, primary bile acids are typically conjugated with an amino acid, most commonly taurine (B1682933) or glycine. wikipedia.orgnih.gov This conjugation process, which forms bile salts, is a critical step that enhances the amphipathic nature of these molecules, making them more effective detergents for emulsifying dietary fats. nih.govyoutube.com
The conjugation with taurine, catalyzed by the enzymes bile acid-CoA ligase (BAL) and bile acid-CoA:amino acid N-acyltransferase (BAT), significantly lowers the pKa of the bile acid. nih.gov This ensures that the bile acid remains ionized and water-soluble in the acidic environment of the duodenum, which is essential for its digestive functions. wikipedia.org Taurine conjugation also plays a role in regulating bile acid transport and protecting liver cells from the cytotoxicity of hydrophobic bile acids. nih.govnih.gov
Position of Tauro-ω-muricholic Acid within the Bile Acid Pool
Tauro-ω-muricholic acid is a specific type of conjugated bile acid that holds a unique position within the broader bile acid landscape, particularly in certain species.
Tauro-ω-muricholic acid is the taurine-conjugated form of ω-muricholic acid. caymanchem.comavantiresearch.com ω-Muricholic acid is a secondary bile acid, meaning it is formed from a primary bile acid through microbial action in the gut. lipidmaps.orgcaymanchem.com Specifically, it is derived from the enzymatic conversion of β-muricholic acid by intestinal microorganisms like Clostridium. avantiresearch.comcaymanchem.com
Structurally, ω-muricholic acid is a trihydroxy-5β-cholanic acid, with hydroxyl groups at the 3α, 6α, and 7β positions. nih.govebi.ac.uk The conjugation with taurine occurs at the C-24 carboxyl group, forming an amide bond. nih.gov This results in the formation of Tauro-ω-muricholic acid, with the chemical formula C₂₆H₄₄NO₇S • Na. caymanchem.com
Table 1: Physicochemical Properties of Tauro-ω-muricholic Acid Sodium Salt
| Property | Value |
| Formal Name | 2-[[(3a,5ß,6a,7ß)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt |
| CAS Number | 2456348-84-6 |
| Molecular Formula | C₂₆H₄₄NO₇S • Na |
| Formula Weight | 537.7 |
| Synonyms | T-ω-MCA, TOMCA |
Data sourced from Cayman Chemical. caymanchem.com
The muricholic acids are a group of bile acids primarily found in mice and are characterized by a hydroxyl group at the 6-position. wikipedia.org The stereochemistry of the hydroxyl groups at the 6 and 7 positions distinguishes the different isomers: α-, β-, and ω-muricholic acid.
α-muricholic acid has hydroxyl groups in the 6β and 7α positions. nih.gov
β-muricholic acid has hydroxyl groups in both the 6β and 7β positions. nih.gov
ω-muricholic acid , as mentioned, has hydroxyl groups in the 6α and 7β positions. nih.gov
These structural differences, particularly the orientation of the hydroxyl groups, influence their biological activity. For instance, tauro-α-muricholic acid and tauro-β-muricholic acid have been identified as antagonists of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis. caymanchem.comnih.gov
Table 2: Comparison of Muricholic Acid Isomers
| Isomer | 6-Position Hydroxyl Group | 7-Position Hydroxyl Group |
| α-muricholic acid | β | α |
| β-muricholic acid | β | β |
| ω-muricholic acid | α | β |
Historical Context of Muricholic Acid Research in Animal Models
The study of muricholic acids is intrinsically linked to research in animal models, particularly mice, where they are major components of the bile acid pool. wikipedia.orgnih.gov Early research focused on identifying and characterizing the unique bile acid profiles of different animal species. The name "muricholic" itself is derived from the fact that these bile acids were first identified in rodents (of the family Muridae). nih.gov
The development of techniques like gas chromatography and mass spectrometry in the mid-20th century was instrumental in distinguishing primary and secondary bile acids and understanding their metabolism in animals. nih.gov The identification of the enzyme Cyp2c70 as the key catalyst for the 6-hydroxylation reactions that form muricholates in mice was a significant milestone. wikipedia.orgnih.gov This discovery highlighted a key difference in bile acid metabolism between mice and humans, as the major human CYP2C enzyme, CYP2C9, does not hydroxylate bile acids. nih.gov This species-specific difference has made mouse models with "humanized" bile acid profiles valuable tools for studying liver diseases. nih.gov
Recent research has delved into the functional roles of muricholic acids and their conjugated forms. For example, studies have shown that the gut microbiota plays a crucial role in regulating the levels of tauro-β-muricholic acid, which in turn influences FXR signaling and bile acid synthesis. nih.gov Furthermore, Tauro-ω-muricholic acid has been investigated as a potential biomarker in the context of neonatal sepsis. caymanchem.commedchemexpress.com
Properties
Molecular Formula |
C₂₆H₄₄NNaO₇S |
|---|---|
Molecular Weight |
537.68 |
Synonyms |
2-[[(3α,5β,6α,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt_x000B_ |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Tauro ω Muricholic Acid
Hepatic Synthesis and Precursors of ω-Muricholic Acid
The journey starts with the hepatic synthesis of the precursor, ω-muricholic acid, which itself is a product of several enzymatic transformations.
Cholesterol serves as the foundational molecule for the synthesis of all bile acids, including the muricholic acids which are predominant in mice. youtube.comnih.gov The conversion of the lipophilic cholesterol molecule into more water-soluble bile acids is a critical metabolic pathway, primarily occurring in the liver. This process involves a series of enzymatic reactions that modify the steroid nucleus and shorten the side chain, culminating in the production of primary bile acids. hmdb.ca The synthesis is a complex process requiring enzymes located in the cytosol, endoplasmic reticulum, and mitochondria of hepatocytes. nih.gov
The synthesis of muricholic acids follows the classical bile acid synthesis pathway, which accounts for the majority of bile acid production. youtube.com This pathway is initiated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step that converts cholesterol into 7α-hydroxycholesterol. nih.govcaymanchem.com Following several more steps, the primary bile acid chenodeoxycholic acid (CDCA) is formed. youtube.comresearchgate.net
In mice, the pathway diverges from that in humans due to the presence of a specific enzyme, CYP2C70. biorxiv.orgnih.gov This enzyme is responsible for the 6β-hydroxylation of CDCA to produce α-muricholic acid (α-MCA). biorxiv.orgnih.gov Subsequently, CYP2C70 is also involved in the epimerization of the hydroxyl group at the 7-position, converting α-MCA into β-muricholic acid (β-MCA). nih.govbiorxiv.org
It is crucial to note that ω-muricholic acid is not synthesized in the liver; it is a secondary bile acid. Its direct precursor, the primary bile acid β-muricholic acid, is secreted into the intestine where it is then metabolized by the gut microbiota. nih.govmedchemexpress.com Specifically, intestinal microorganisms, including species of Clostridium, are responsible for the enzymatic conversion of β-muricholic acid into ω-muricholic acid. nih.govdoaj.org This biotransformation results in a bile acid with hydroxyl groups in the 6α- and 7β-positions. nih.gov
The following table summarizes the key enzymatic steps in the formation of the precursor, ω-muricholic acid.
Table 1: Enzymatic Pathway from Cholesterol to ω-Muricholic Acid| Step | Precursor | Key Enzyme(s) | Product | Location |
|---|---|---|---|---|
| 1 | Cholesterol | CYP7A1 (and others) | Chenodeoxycholic acid (CDCA) | Liver |
| 2 | Chenodeoxycholic acid (CDCA) | CYP2C70 | α-Muricholic acid (α-MCA) | Liver (Mouse) |
| 3 | α-Muricholic acid (α-MCA) | CYP2C70 | β-Muricholic acid (β-MCA) | Liver (Mouse) |
| 4 | β-Muricholic acid (β-MCA) | Bacterial enzymes | ω-Muricholic acid (ω-MCA) | Intestine |
Role of Hepatic Conjugation Processes
After its formation in the intestine and subsequent reabsorption, ω-muricholic acid returns to the liver where it undergoes conjugation.
In the liver, bile acids are conjugated with amino acids, primarily taurine (B1682933) in mice, to increase their water solubility and reduce their cytotoxicity. nih.govnih.gov This final step in the biosynthesis is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). biorxiv.orgresearchgate.net The process involves the activation of the bile acid to a Coenzyme A (CoA) thioester, followed by the BAAT-catalyzed transfer of the bile acid to the amino group of taurine. researchgate.net Studies involving mice with a deleted BAAT gene have shown a significant reduction in taurine-conjugated bile acids, and specifically identified Tauro-ω-muricholic acid as one of the most abundant conjugates in normal mice, confirming the central role of BAAT in its synthesis. biorxiv.org
Research has shown that calorie restriction can lead to an increased expression of bile acid conjugating enzymes, resulting in higher levels of conjugated bile acids, including ω-muricholic acid. nih.gov Conversely, in a high-fat diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD), hepatic levels of Tauro-ω-muricholic acid were found to be significantly decreased. caymanchem.commedchemexpress.com This regulation is partly mediated by the farnesoid X receptor (FXR), a nuclear receptor that acts as a sensor for bile acids. nih.gov Activation of FXR has been shown to upregulate the expression of both BAAT and enzymes involved in taurine synthesis, indicating a coordinated response to changes in the bile acid pool. nih.gov
Enterohepatic Circulation and Compartmental Distribution
Tauro-ω-muricholic acid, like other bile acids, participates in the enterohepatic circulation, a recycling process between the liver and the intestine. hmdb.cawikipedia.org This circulation is essential for maintaining the bile acid pool and its physiological functions.
The pathway begins with the synthesis of primary bile acids (α- and β-muricholic acid) in the liver. These are conjugated, secreted into bile, and stored in the gallbladder. wikipedia.org Upon feeding, they are released into the small intestine. Here, gut bacteria deconjugate them and convert primary bile acids into secondary bile acids, such as the conversion of β-muricholic acid to ω-muricholic acid. youtube.commedchemexpress.com A significant portion of these bile acids (approximately 95%) are then reabsorbed, primarily in the terminal ileum, and travel back to the liver via the portal vein. youtube.comnih.gov In the liver, the reabsorbed ω-muricholic acid is re-conjugated with taurine to form Tauro-ω-muricholic acid, which can then be secreted into bile again, completing the circuit. biorxiv.orgwikipedia.org
Due to this extensive circulation, Tauro-ω-muricholic acid is distributed across various compartments. Research has identified its presence in the liver, gallbladder, different sections of the intestine (ileum, cecum, colon), kidneys, and in the serum. nih.govcaymanchem.combiorxiv.orgnih.gov
The following table details the distribution of Tauro-ω-muricholic acid in various biological compartments.
Table 2: Compartmental Distribution of Tauro-ω-muricholic Acid| Compartment | Role/Significance |
|---|---|
| Liver | Site of taurine conjugation and re-secretion into bile. caymanchem.combiorxiv.org |
| Gallbladder | Storage site before release into the intestine. nih.gov |
| Intestine (Ileum, Cecum, Colon) | Site of action for lipid digestion and location of reabsorption. nih.govbiorxiv.org |
| Serum/Plasma | Reflects the portion of the bile acid pool that escapes hepatic uptake and enters systemic circulation. caymanchem.comnih.gov |
| Kidney | Indicates a potential route of elimination or reabsorption. nih.govbiorxiv.org |
Secretion into Bile and Intestinal Transporters
Once synthesized and conjugated in the liver, tauro-ω-muricholic acid is actively secreted into the bile. This process is mediated by specific transporters located on the canalicular membrane of hepatocytes. While the specific transporters for tauro-ω-muricholic acid are not explicitly detailed in the provided search results, the general mechanism for bile acid secretion involves ATP-binding cassette (ABC) transporters. These transporters facilitate the movement of bile acids against a concentration gradient into the bile canaliculi. From there, it travels to the gallbladder for storage and concentration before being released into the small intestine upon food intake.
Reabsorption and Hepatic Recirculation Dynamics
After its role in the small intestine, tauro-ω-muricholic acid, along with other bile acids, is efficiently reabsorbed, primarily in the terminal ileum, and returned to the liver via the portal vein. youtube.com This process, known as enterohepatic circulation, is crucial for maintaining the bile acid pool. youtube.com The reabsorption in the ileum is an active process mediated by the apical sodium-dependent bile acid transporter (ASBT). Once back in the liver, tauro-ω-muricholic acid is taken up by hepatocytes, re-conjugated if necessary, and re-secreted into the bile, completing the cycle. youtube.com
Factors Influencing Intrahepatic and Systemic Levels of Tauro-ω-muricholic Acid
Several factors can modulate the levels of tauro-ω-muricholic acid in the liver and systemically.
Diet: Feeding mice diets supplemented with other bile acids like cholic acid, deoxycholic acid, chenodeoxycholic acid, or ursodeoxycholic acid has been shown to decrease hepatic levels of tauro-ω-muricholic acid. caymanchem.com Similarly, a high-fat diet can also lead to reduced hepatic levels of this bile acid. caymanchem.com Conversely, a cholesterol-rich diet in mice leads to an increase in hydrophilic muricholic acids. nih.govresearchgate.net
Gut Microbiota: The composition and activity of the gut microbiota significantly influence the bile acid pool, including the levels of muricholic acids. nih.gov
Disease States: In a mouse model of non-alcoholic fatty liver disease (NAFLD), hepatic levels of tauro-ω-muricholic acid are significantly decreased. caymanchem.commedchemexpress.com Conversely, it has been observed as the predominant rare bile acid in the serum of infants with early-onset neonatal sepsis. caymanchem.com
Genetic Factors: Mice lacking the enzyme steroid 12-alpha hydroxylase (Cyp8b1-/-) have an abundance of muricholic acids. plos.org
Microbiota-Mediated Metabolism of ω-Muricholic Acid
The gut microbiota plays a pivotal role in the transformation of primary bile acids into secondary bile acids. This microbial metabolism significantly alters the composition and function of the bile acid pool.
Deconjugation by Bile Salt Hydrolases (BSH)
The initial and rate-limiting step in the microbial metabolism of conjugated bile acids like tauro-ω-muricholic acid is deconjugation. This reaction is catalyzed by bile salt hydrolases (BSH), enzymes produced by a wide range of gut bacteria. nih.gov BSHs break the amide bond between the bile acid and its conjugated amino acid (taurine in this case), releasing the unconjugated bile acid, ω-muricholic acid. This deconjugation is a prerequisite for subsequent microbial modifications. nih.govornl.gov Genera such as Bacteroides and Muribaculum have been implicated in bile acid deconjugation. ornl.gov
Conversion of ω-Muricholic Acid to Other Metabolites by Gut Microbes
Following deconjugation, ω-muricholic acid can undergo further transformations by the gut microbiota. A key conversion is the epimerization of the 6β-hydroxyl group of β-muricholic acid to a 6α-hydroxyl group, yielding ω-muricholic acid. nih.govasm.org This two-step process is carried out by a consortium of anaerobic bacteria. Eubacterium lentum oxidizes the 6β-hydroxyl group to a 6-oxo intermediate, which is then reduced by other bacteria, such as certain Fusobacterium species, to the 6α-hydroxyl group of ω-muricholic acid. nih.govasm.org Another bacterial species, a Clostridium strain, has also been identified to transform β-muricholic acid into ω-muricholic acid in rats. avantiresearch.comnih.gov
| Factor | Effect on Tauro-ω-muricholic Acid Levels |
| Dietary Bile Acids (Cholic, Deoxycholic, etc.) | Decrease in hepatic levels caymanchem.com |
| High-Fat Diet | Decrease in hepatic levels caymanchem.com |
| Cholesterol-Rich Diet | Increase in hydrophilic muricholic acids nih.govresearchgate.net |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Decrease in hepatic levels caymanchem.commedchemexpress.com |
| Early-Onset Neonatal Sepsis | Increase in serum levels caymanchem.com |
| Cyp8b1-/- Genetic Makeup | Abundance of muricholic acids plos.org |
| Gut Microbiota | Conversion of primary to secondary muricholic acids wikipedia.org |
Molecular Mechanisms and Receptor Interactions of Tauro ω Muricholic Acid
Interaction with Nuclear Receptors
The farnesoid X receptor (FXR) is a central regulator of bile acid, lipid, and glucose metabolism. nih.govresearchgate.net While many bile acids activate FXR, the taurine-conjugated forms of muricholic acids are notable for their antagonistic properties. researchgate.netnih.govvtt.fi
Tauro-β-muricholic acid (TβMCA) has been identified as a competitive and reversible antagonist of the farnesoid X receptor (FXR). glpbio.commedchemexpress.commedchemexpress.com This characteristic indicates that it directly competes with activating ligands for the same binding site on the receptor. While the specific competitive inhibition characteristics of TωMCA are not as extensively detailed in the available literature, its structural similarity to other muricholic acids suggests a comparable mechanism of action.
The antagonism of FXR by muricholic acids has significant downstream effects on gene expression, primarily through the FXR-FGF15/19 axis. In the intestine, FXR activation normally induces the expression of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans). researchgate.netmdpi.com This hormone then travels to the liver, where it suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govmdpi.comnih.gov
By acting as an FXR antagonist, tauro-conjugated muricholic acids like TβMCA inhibit this pathway. researchgate.netmdpi.com This inhibition of FXR prevents the induction of FGF15, which in turn removes the suppressive signal on the CYP7A1 gene in the liver, leading to increased bile acid synthesis. researchgate.netmdpi.com Therefore, the presence of these FXR antagonists in the gut leads to an upregulation of CYP7A1 expression. researchgate.net
| Molecule | Action on FXR | Effect on Intestinal FGF15/19 Expression | Effect on Hepatic CYP7A1 Expression | Reference |
|---|---|---|---|---|
| FXR Agonist (e.g., CDCA) | Activation | Increase | Decrease (Suppression) | researchgate.net, nih.gov |
| FXR Antagonist (e.g., TβMCA) | Inhibition | Decrease | Increase (De-repression) | researchgate.net, mdpi.com |
Research has established the FXR antagonistic potency for both the alpha and beta isomers of tauro-muricholic acid. Tauro-α-muricholic acid (TαMCA) demonstrates an IC₅₀ value of 28 µM for FXR antagonism. medchemexpress.comcaymanchem.com Tauro-β-muricholic acid (TβMCA) is also a known competitive FXR antagonist, with a reported IC₅₀ of 40 µM. glpbio.commedchemexpress.commedchemexpress.com Specific quantitative data on the antagonistic potency of Tauro-ω-muricholic acid against FXR is less prevalent in the scientific literature, though it is structurally related to these known antagonists.
| Compound | Reported IC₅₀ for FXR Antagonism | Reference |
|---|---|---|
| Tauro-α-muricholic Acid (TαMCA) | 28 µM | medchemexpress.com, caymanchem.com |
| Tauro-β-muricholic Acid (TβMCA) | 40 µM | glpbio.com, medchemexpress.com, medchemexpress.com |
| Tauro-ω-muricholic Acid (TωMCA) | Data not specified in sources | N/A |
Beyond FXR, bile acids are capable of interacting with a range of other nuclear receptors, including the Pregnane (B1235032) X Receptor (PXR) and the Vitamin D Receptor (VDR). nih.govnih.gov For instance, the secondary bile acid lithocholic acid (LCA) is a known potent activator of both PXR and VDR. nih.govnih.gov This demonstrates that bile acids can have promiscuous ligand activities, influencing multiple signaling pathways simultaneously. Currently, specific studies detailing the direct interaction and modulation of PXR, VDR, or the Liver X Receptor (LXR) by Tauro-ω-muricholic acid are not prominently featured in existing research.
The interaction of bile acids with receptors like PXR can indirectly affect gene regulation related to metabolism and detoxification. nih.gov For example, PXR activation in the intestine has been shown to induce FGF15 expression, which suggests a potential crossover in signaling pathways that are also regulated by FXR. nih.gov These interactions form a complex regulatory network where different bile acids can modulate lipid, glucose, and energy metabolism through various receptors. nih.govnih.gov The specific role of TωMCA within this broader network, particularly its indirect effects on gene regulation via PXR, VDR, or LXR, remains an area for further investigation.
Modulation of Other Nuclear Receptors (e.g., PXR, VDR, LXR)
Ligand Binding and Activation Profiles
A primary target for bile acid signaling is the farnesoid X receptor (FXR), a nuclear receptor that governs the expression of genes involved in bile acid, lipid, and glucose homeostasis. nih.govnih.gov Unlike potent FXR agonists such as chenodeoxycholic acid, hydrophilic bile acids, including the muricholic acid family, are generally considered poor activators of FXR. nih.gov
Specifically, tauro-conjugated muricholic acids, such as tauro-β-muricholic acid (TβMCA), have been identified as potent, naturally occurring antagonists of FXR. nih.govnih.govwikipedia.org This antagonism plays a crucial role in the gut microbiota's regulation of host bile acid synthesis. By inhibiting FXR in the ileum, these bile acids alleviate the negative feedback on hepatic bile acid production. nih.gov While research has focused heavily on the alpha and beta isomers, ω-muricholic acid and its taurine (B1682933) conjugate are understood to be part of this family of FXR-inhibiting bile acids.
| Receptor | Ligand | Action |
| Farnesoid X Receptor (FXR) | Tauro-β-muricholic acid | Antagonist |
| Farnesoid X Receptor (FXR) | Chenodeoxycholic acid (CDCA) | Agonist |
| Farnesoid X Receptor (FXR) | Gly-muricholic acid (Gly-MCA) | Antagonist |
Interaction with G Protein-Coupled Receptors
Beyond nuclear receptors, bile acids are key ligands for G protein-coupled receptors (GPCRs), most notably TGR5 and S1PR2, initiating rapid, non-genomic signaling cascades.
Takeda G protein-coupled receptor 5 (TGR5) Signaling
TGR5, also known as Gpbar1, is a cell membrane-bound bile acid receptor expressed in various tissues, including immune cells, where it is increasingly recognized for its role in modulating inflammation. patsnap.comyoutube.com
Bile acids are the endogenous ligands for TGR5. patsnap.com Activation of TGR5 by bile acids like tauroursodeoxycholic acid (TUDCA), a compound structurally related to TωMCA, has been shown to initiate protective cellular signaling. nih.gov TGR5 activation is linked to anti-inflammatory effects, such as inhibiting the production of proinflammatory cytokines in macrophages and reducing the expression of adhesion molecules on endothelial cells. youtube.com
Upon ligand binding, TGR5 primarily couples to the Gαs protein subunit, which stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com This rise in cAMP can trigger a variety of downstream effects. For example, studies using the primary bile acid taurocholate show that cAMP can activate the Exchange protein directly activated by cAMP (Epac). nih.govnih.gov
Activation of the Epac pathway can lead to the stimulation of the Ras-related protein Rap1 and the mitogen-activated protein kinase (MEK). nih.govnih.gov The MEK-ERK (extracellular signal-regulated kinase) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov Bile acids can activate several cell signaling pathways, including ERK, through receptor interactions. nih.gov The TGR5-cAMP signaling axis is a key mechanism through which bile acids exert rapid metabolic and anti-inflammatory effects. patsnap.com
Sphingosine-1-Phosphate Receptor 2 (S1PR2) Interactions
Recent research has identified another GPCR, the sphingosine-1-phosphate receptor 2 (S1PR2), as a receptor for conjugated bile acids, linking them to inflammatory signaling. frontiersin.orgnih.gov
Conjugated bile acids, such as taurocholic acid (TCA), have been demonstrated to activate S1PR2. frontiersin.orgnih.gov This interaction can promote inflammation. For instance, in models of hepatic encephalopathy, elevated levels of TCA in the brain contribute to neuroinflammation by activating S1PR2 on neurons. frontiersin.org This activation leads to an increased expression of proinflammatory chemokines like Chemokine (C-C motif) ligand 2 (CCL2), which promotes the infiltration of immune cells. frontiersin.orgnih.gov
Similarly, the secondary bile acid deoxycholic acid (DCA) has been shown to activate the NLRP3 inflammasome through S1PR2, exacerbating intestinal inflammation. scienceopen.com This process involves the S1PR2-dependent activation of the ERK signaling pathway, which in turn promotes the release of lysosomal cathepsin B, a key step in inflammasome activation. scienceopen.com Blocking S1PR2 with an antagonist, JTE-013, can reduce this inflammatory response, mitigating the production of mature IL-1β and alleviating colonic inflammation. frontiersin.orgscienceopen.com These findings highlight a pro-inflammatory role for the bile acid-S1PR2 signaling axis, contrasting with the generally anti-inflammatory effects of TGR5 activation. youtube.comscienceopen.com
| Receptor | Activating Bile Acid (Example) | Downstream Effect |
| TGR5 | Taurocholate, TUDCA | Activation of cAMP-Epac-MEK pathway, anti-inflammatory effects |
| S1PR2 | Taurocholic Acid (TCA), Deoxycholic Acid (DCA) | Activation of ERK, promotion of inflammation (e.g., increased CCL2, IL-1β) |
Influence of Gut Microbiota on Tauro ω Muricholic Acid Homeostasis
Microbial Regulation of Bile Acid Pool Composition
The composition of the bile acid pool is not solely determined by the host's hepatic synthesis but is profoundly modified by the enzymatic activities of the gut microbiota. psu.edu Primary bile acids, synthesized from cholesterol in the liver, are secreted into the intestine where they undergo extensive metabolism by gut bacteria. psu.edunih.gov This microbial transformation is a key driver of the diversity and composition of the bile acid pool. psu.edu
The formation of ω-muricholic acid from other muricholic acid forms is a specific biotransformation carried out by intestinal bacteria. Research has identified that the conversion of β-muricholic acid, a primary bile acid in rodents, into ω-muricholic acid is a microbially-driven process. nih.gov
A key bacterial species identified in this process is a strain of Clostridium group III, which was isolated from rat feces. nih.govglobalauthorid.com This bacterium demonstrated the ability to directly transform β-muricholic acid into ω-muricholic acid. nih.gov Further studies have revealed that this transformation can be a cooperative effort between different bacterial species. asm.org For instance, the transformation of β-muricholic acid to ω-muricholic acid can occur in two steps: one bacterial species, such as Eubacterium lentum, oxidizes the 6β-hydroxyl group to a 6-oxo group, and another species then reduces this group to a 6α-hydroxyl group, resulting in ω-muricholic acid. asm.org
| Bacterial Genus | Role in Bile Acid Metabolism |
| Clostridium | Transforms β-muricholic acid to ω-muricholic acid; involved in deconjugation, 7-dehydroxylation, and desulfation. nih.govnih.gov |
| Eubacterium | Cooperatively transforms β-muricholic acid to ω-muricholic acid; involved in 7-dehydroxylation. nih.govasm.org |
| Bacteroides | Involved in deconjugation and oxidation/epimerization of hydroxyl groups. nih.gov |
| Bifidobacterium | Primarily involved in deconjugation via bile salt hydrolase activity. nih.gov |
| Lactobacillus | Primarily involved in deconjugation via bile salt hydrolase activity. nih.gov |
Studies using animal models, particularly germ-free (GF) mice which lack any gut microbiota, have been instrumental in demonstrating the microbial influence on bile acid profiles. In the absence of gut bacteria, the bile acid pool is significantly altered, consisting mainly of taurine-conjugated primary bile acids, as the conversion to secondary bile acids is absent. researchgate.net
Specifically for muricholic acids, GF mice have a bile acid profile dominated by cholic acid, α-muricholic acid, and β-muricholic acid. wikipedia.org The presence of a conventional microbiome leads to a dramatic reduction in the levels of muricholic acids. nih.gov Conversely, ω-muricholic acid is found in conventional mice but is absent in their germ-free counterparts, highlighting its microbial origin. wikipedia.org
Research in various mouse models of disease has shown dynamic changes in tauro-ω-muricholic acid (Tω-MCA) levels, reflecting the influence of the microbiota. For example, in mouse models of cancer cachexia, hepatic levels of Tω-MCA were found to decrease in C26 and MC38 tumor-bearing mice, while they increased in the HCT116 model, indicating that the impact on this specific bile acid can vary depending on the context of the host's condition and associated microbial shifts. nih.gov The depletion of gut microbiota leads to a state of bile acid dysmetabolism, fundamentally altering the circulating and intestinal bile acid pool. researchgate.net
| Animal Model | Condition | Impact on Muricholic Acid Levels |
| Germ-Free Mice | Absence of microbiota | Bile acid pool dominated by primary conjugated bile acids; ω-muricholic acid is absent. researchgate.netwikipedia.org |
| Conventional Mice | Normal microbiota | Dramatic reduction in β-muricholic acid compared to germ-free mice; presence of ω-muricholic acid. nih.govwikipedia.org |
| C26 & MC38 Cachexia Models | Cancer cachexia | Decreased hepatic levels of tauro-ω-muricholic acid (Tω-MCA). nih.gov |
| HCT116 Cachexia Model | Cancer cachexia | Increased hepatic levels of tauro-ω-muricholic acid (Tω-MCA). nih.gov |
Bidirectional Relationship Between Tauro-ω-muricholic Acid and Gut Microbiome
The interaction between bile acids and the gut microbiota is a two-way street. Just as microbes metabolize bile acids, the resulting bile acid pool composition directly and indirectly shapes the microbial community. nih.govnih.gov This bidirectional communication is crucial for maintaining gut homeostasis.
Changes in the bile acid pool can create selective pressures that favor the growth of certain bile-resistant bacteria while inhibiting others, thereby sculpting the microbiota's composition. nih.gov Beyond direct antimicrobial effects, bile acids also exert indirect influence by activating host signaling pathways, such as the farnesoid X receptor (FXR), which in turn can induce the production of antimicrobial peptides in the gut, further shaping the microbial ecosystem. nih.gov
The metabolism of bile acids by the gut microbiota has profound consequences for host signaling pathways that regulate metabolism. A primary example is the interaction with the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis. nih.govgu.se
Physiological Roles and Pathophysiological Implications in Experimental Models
Regulation of Lipid Metabolism in Animal Studies
TωMCA has been shown to play a crucial role in the regulation of lipid metabolism, particularly in the context of cholesterol and triglyceride homeostasis and the modulation of hepatic steatosis in animal models.
Research in rodent models has highlighted the influence of muricholic acids, including TωMCA, on maintaining cholesterol balance. In mice fed a cholesterol-rich diet, an increase in hydrophilic muricholic acids was observed. nih.gov This increase led to a reduction in the signaling of the farnesoid X receptor (FXR), a key nuclear receptor in bile acid synthesis. nih.govnih.gov The inhibition of FXR signaling, in turn, promotes the elimination of cholesterol and newly synthesized bile acids. nih.gov Studies have shown that plasma triglyceride and cholesterol levels remained unchanged in mice on a high-cholesterol diet, a phenomenon attributed to the increased levels of hydrophilic muricholic acids. nih.govresearchgate.net This suggests that an enhanced pool of hydrophilic bile acids like TωMCA contributes to resistance against hypercholesterolemia in mice. nih.gov
The mechanism involves a coordinated response where the inhibition of FXR favors the activity of other signaling pathways, such as those mediated by the liver X receptor (LXR) and sterol regulatory element-binding protein 2 (SREBP2), to enhance the fecal and urinary excretion of cholesterol. nih.gov Furthermore, a reduction in the intestinal and renal absorption of bile acids has been observed in these models. nih.gov
| Experimental Model | Key Findings on Cholesterol and Triglyceride Homeostasis | Reference |
| Cholesterol-fed mice | Increased levels of hydrophilic muricholic acids | nih.gov |
| Reduced FXR signaling | nih.govnih.gov | |
| Unchanged plasma triglyceride and cholesterol levels | nih.govresearchgate.net | |
| Increased fecal and urinary elimination of cholesterol | nih.gov | |
| Reduced intestinal and renal bile acid absorption | nih.gov |
Hepatic steatosis, or fatty liver, is a condition characterized by the accumulation of lipids in the liver. Studies in preclinical models of non-alcoholic fatty liver disease (NAFLD) have revealed a connection between TωMCA levels and the progression of this disease. caymanchem.com In a high-fat diet-induced mouse model of NAFLD, hepatic levels of TωMCA were found to be decreased. caymanchem.com This suggests a potential protective role for this bile acid against the development of hepatic steatosis.
Further research has shown that γ-muricholic acid (γ-MCA), a related muricholic acid, can inhibit non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD. nih.govmdpi.com The mechanism involves the activation of FXR, which in turn upregulates the small heterodimer partner (SHP). nih.govmdpi.com This signaling cascade leads to the attenuation of triglyceride-dominated hepatic steatosis by inhibiting liver X receptor α (LXRα) and fatty acid synthase (FASN), key players in lipid synthesis. nih.govmdpi.com The reduction in hepatic steatosis consequently protects hepatocytes from lipid peroxidation and injury. mdpi.com
| Pre-clinical Model | Key Findings on Hepatic Steatosis | Reference |
| High-fat diet-induced NAFLD mice | Decreased hepatic levels of TωMCA | caymanchem.com |
| High-fat high-cholesterol diet-induced NASH rodents (treated with γ-MCA) | γ-MCA attenuated triglyceride-dominated hepatic steatosis | nih.govmdpi.com |
| γ-MCA activated FXR/SHP/LXRα/FASN signaling pathway | nih.govmdpi.com | |
| Reduced lipid peroxidation and hepatocyte injury | mdpi.com |
Impact on Glucose Homeostasis and Insulin (B600854) Sensitivity in Rodent Models
TωMCA and related muricholic acids have demonstrated a significant impact on glucose metabolism and insulin sensitivity in rodent studies.
The regulation of bile acid metabolism by the gut microbiota has been shown to influence glucose homeostasis through FXR-dependent mechanisms. nih.gov Specifically, the gut microbiota can reduce the levels of TβMCA, an antagonist of FXR. nih.govvtt.firesearchgate.net This alleviation of FXR inhibition in the ileum leads to the regulation of fibroblast growth factor 15 (FGF15) expression and subsequently cholesterol 7α-hydroxylase (CYP7A1) in the liver, a key enzyme in bile acid synthesis. nih.gov While the direct effects of TωMCA on hepatic gluconeogenesis and glycogenolysis are still being fully elucidated, its role as an FXR antagonist suggests an indirect influence on these pathways, which are also regulated by FXR.
Studies have shown that antagonizing FXR activity with glycine-β-muricholic acid can lead to improved insulin tolerance and oral glucose tolerance, as well as reduced fasting insulin levels in mice. nih.gov This suggests that FXR antagonists like TωMCA could have beneficial effects on insulin sensitivity.
Furthermore, research on tauroursodeoxycholic acid (TUDCA), another bile acid, has provided insights into potential mechanisms. TUDCA treatment in high-fat diet-fed obese mice improved glucose tolerance and insulin sensitivity, effects that were abolished by an insulin receptor antagonist. nih.gov Molecular docking studies have suggested that TUDCA can bind to the insulin receptor, potentially acting as an agonist and activating downstream signaling pathways like Akt. nih.gov While more research is needed specifically on TωMCA, these findings point to the potential for bile acids to directly interact with and modulate insulin signaling pathways.
| Rodent Model | Key Findings on Glucose Homeostasis and Insulin Sensitivity | Reference |
| Germ-free vs. conventionally raised mice | Gut microbiota reduces TβMCA (FXR antagonist) levels, influencing FXR-dependent glucose regulation. | nih.govvtt.firesearchgate.net |
| Mice treated with glycine-β-muricholic acid (FXR antagonist) | Improved insulin tolerance and oral glucose tolerance; reduced fasting insulin. | nih.gov |
| High-fat diet-fed obese mice (treated with TUDCA) | Improved glucose tolerance and insulin sensitivity. | nih.gov |
| TUDCA may act as an agonist of the insulin receptor. | nih.gov |
Role in Modulating Inflammatory Responses
TωMCA and other muricholic acids have been implicated in the modulation of inflammatory responses, particularly within the gut-liver axis. nih.gov TβMCA is recognized as a primary bile acid that can be a risk factor for inflammation. nih.gov In murine models of inflammation induced by antimony and/or copper, both serum and hepatic levels of TβMCA were significantly upregulated. nih.gov This increase was accompanied by a downregulation of Lactobacillus spp. in the gut, highlighting the intricate relationship between gut microbiota, bile acid profiles, and inflammation. nih.gov
The farnesoid X receptor (FXR) is a key player in this process, as it not only regulates bile acid levels but also inflammatory responses in the enterohepatic circulation. nih.gov TβMCA acts as a major antagonist of FXR. nih.gov The dysregulation of gut microbiota can disrupt the balance of secondary bile acids, leading to intestinal and subsequently liver inflammation. nih.gov
Furthermore, bile acid receptors like FXR are expressed in various immune cells, and specific microbial bile acid metabolites can positively modulate host immune responses. nih.gov The generation of murine models with a human-like bile acid composition, which have lower levels of the hydrophilic muricholic acids, is expected to accelerate research into the pathophysiological roles of these bile acids in human liver diseases. nih.gov
| Experimental Model | Key Findings on Inflammatory Responses | Reference |
| Murine models of antimony- and/or copper-induced inflammation | Significantly upregulated serum and hepatic TβMCA levels. | nih.gov |
| Downregulation of Lactobacillus spp. in the gut. | nih.gov | |
| TβMCA acts as a major antagonist of the anti-inflammatory FXR. | nih.gov | |
| General | Bile acid receptors are expressed on immune cells, modulating their function. | nih.gov |
Anti-inflammatory or Pro-inflammatory Effects in Specific Contexts
The role of tauro-ω-muricholic acid in inflammation appears to be context-dependent, with studies suggesting both potential pro- and anti-inflammatory activities. In a rat model of high-fat diet (HFD)-induced obesity, a condition associated with chronic low-grade inflammation, a significant increase in ω-muricholic acid (the unconjugated form of tauro-ω-muricholic acid) was observed. mdpi.com This increase was correlated with elevated levels of pro-inflammatory cytokines such as IL-6 and TNF-α. mdpi.com Conversely, interventions that lowered the levels of ω-muricholic acid also reduced these inflammatory markers, suggesting a potential pro-inflammatory role in the context of metabolic syndrome. mdpi.com
In contrast, some taurine-conjugated bile acids have been proposed to have anti-inflammatory properties. researchgate.net For instance, tauroursodeoxycholic acid (TUDCA), another conjugated bile acid, has been shown to reduce inflammation in various animal models. biorxiv.org While direct evidence for the anti-inflammatory effects of tauro-ω-muricholic acid is still emerging, the broader class of taurine-conjugated bile acids shows potential for modulating inflammatory responses.
Involvement in Inflammasome Activation or Inhibition (e.g., NLRP3)
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of potent pro-inflammatory cytokines. Several bile acids have been shown to modulate NLRP3 inflammasome activity. nih.govmdpi.com For example, deoxycholic acid (DCA) and lithocholic acid (LCA) can activate the NLRP3 inflammasome in different liver cell types, contributing to inflammation and fibrosis. nih.govmdpi.com
While direct studies on tauro-ω-muricholic acid's effect on the NLRP3 inflammasome are limited, the known actions of other muricholic acids and taurine-conjugated bile acids provide some insight. For instance, tauro-β-muricholic acid is a known antagonist of the farnesoid X receptor (FXR), a nuclear receptor that can indirectly influence inflammation. nih.govh1.covtt.fi By antagonizing FXR, muricholic acids can impact bile acid synthesis and signaling pathways that may intersect with inflammatory cascades. researchgate.netnih.gov Furthermore, some bile acids have been demonstrated to inhibit NLRP3 inflammasome activation through the TGR5-cAMP-PKA axis, suggesting a potential anti-inflammatory mechanism. researchgate.net Tauroursodeoxycholic acid (TUDCA) has also been shown to suppress NLRP3 inflammasome activation in the liver of aged rats. biorxiv.org The precise role of tauro-ω-muricholic acid in this complex network of inflammasome regulation requires further investigation.
Contribution to Enterohepatic Circulation Dysregulation in Disease Models
The enterohepatic circulation is a critical process for recycling bile acids between the liver and the intestine. Dysregulation of this system is implicated in various metabolic and inflammatory diseases.
Changes in Tauro-ω-muricholic Acid Levels in Models of Metabolic Disorders
Significant alterations in the levels of tauro-ω-muricholic acid have been observed in experimental models of metabolic disorders. In a rat model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet, hepatic levels of tauro-ω-muricholic acid were found to be significantly decreased. caymanchem.commedchemexpress.com Similarly, feeding mice diets supplemented with various primary and secondary bile acids also led to a reduction in hepatic tauro-ω-muricholic acid. caymanchem.com
Conversely, in a rat model of high-fat diet-induced obesity, there was a notable increase in the fecal concentration of ω-muricholic acid. mdpi.com These seemingly contradictory findings highlight the complexity of bile acid metabolism and suggest that changes in tauro-ω-muricholic acid levels are dependent on the specific metabolic context and the compartment being analyzed (liver vs. feces).
| Experimental Model | Diet | Tissue/Sample | Change in Tauro-ω-muricholic Acid Level | Reference |
| Mouse | High-Fat Diet | Liver | Decreased | caymanchem.com |
| Rat | High-Fat Diet | Liver | Decreased | medchemexpress.com |
| Rat | High-Fat Diet | Feces (ω-muricholic acid) | Increased | mdpi.com |
| Mouse | Cholic Acid Supplemented | Liver | Decreased | caymanchem.com |
| Mouse | Deoxycholic Acid Supplemented | Liver | Decreased | caymanchem.com |
| Mouse | Chenodeoxycholic Acid Supplemented | Liver | Decreased | caymanchem.com |
| Mouse | Ursodeoxycholic Acid Supplemented | Liver | Decreased | caymanchem.com |
Correlation with Altered Gene Expression in Liver and Intestine
Changes in tauro-ω-muricholic acid levels, and muricholic acids in general, are closely linked to alterations in the expression of genes that regulate bile acid synthesis and transport. Muricholic acids, including tauro-α- and tauro-β-muricholic acid, are known antagonists of the farnesoid X receptor (FXR). researchgate.netnih.govvtt.fi FXR is a key nuclear receptor that controls the expression of several genes involved in bile acid homeostasis.
In germ-free mice, which have higher levels of tauro-β-muricholic acid, the expression of fibroblast growth factor 15 (FGF15) in the ileum is suppressed. nih.govh1.co FGF15 is an FXR target gene that signals to the liver to inhibit the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govh1.co Therefore, by antagonizing FXR in the ileum, tauro-muricholic acids can lead to reduced FGF15 expression and consequently increased CYP7A1 expression and bile acid synthesis in the liver. nih.govh1.co This demonstrates a clear correlation between the levels of muricholic acids and the expression of key regulatory genes in the enterohepatic circulation.
| Gene | Organ | Change in Expression (in the presence of high muricholic acid levels) | Consequence | Reference |
| FGF15 | Ileum | Decreased | Reduced inhibition of bile acid synthesis | nih.govh1.co |
| CYP7A1 | Liver | Increased | Increased bile acid synthesis | nih.govh1.co |
Methodological Approaches in Research on Tauro ω Muricholic Acid
Analytical Techniques for Quantification in Biological Matrices
The accurate quantification of tauro-ω-muricholic acid sodium salt and other bile acids in biological samples is crucial for understanding their physiological and pathophysiological roles. Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity, specificity, and throughput.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Profiling
UPLC-MS/MS methods enable the simultaneous quantification of a wide array of bile acids, including tauro-ω-muricholic acid, from small sample volumes. nih.govthermofisher.com These methods are validated according to regulatory guidelines, ensuring accuracy, precision, and linearity. nih.gov A key advantage of UPLC is its ability to separate isobaric and isomeric bile acids, which have the same mass-to-charge ratio but different structures and retention times, a critical feature for accurate profiling. nih.govresearchgate.net
The typical UPLC-MS/MS workflow involves chromatographic separation on a C18 or other suitable column followed by detection using a tandem mass spectrometer. nih.govthermofisher.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. amazonaws.comnih.gov Negative ion mode electrospray ionization (ESI) is commonly used for the analysis of bile acids. nih.gov
Several studies have reported validated UPLC-MS/MS methods for the quantification of dozens of bile acids, including tauro-ω-muricholic acid, in various biological matrices like serum, plasma, liver tissue, and feces. nih.govshimadzu.comnih.gov These methods demonstrate good linearity over a wide concentration range and achieve low limits of quantification, often in the nanomolar range. nih.govthermofisher.com
Table 1: Example of UPLC-MS/MS Parameters for Bile Acid Analysis
| Parameter | Setting |
|---|---|
| Chromatography System | Acquity UPLC system |
| Column | Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) |
| Column Temperature | 65°C |
| Autosampler Temperature | 4°C |
| Injection Volume | 4 µl |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.5 ml/min |
| Mass Spectrometer | Xevo TQ-S micro MS/MS detector |
| Ionization Mode | Electrospray negative ionization (ESI) |
| Capillary Voltage | 2 kV |
| Cone Voltage | 60 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 600 °C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
This table presents a compilation of typical parameters and does not represent a single specific study but rather a generalized representation based on multiple sources. nih.govnih.gov
Sample Preparation and Extraction Protocols for Bile Acid Analysis
Proper sample preparation is a critical step to ensure accurate and reproducible quantification of tauro-ω-muricholic acid and other bile acids. The choice of extraction protocol depends on the biological matrix being analyzed.
For liquid samples such as serum and plasma, a common and straightforward method is protein precipitation. thermofisher.comcreative-proteomics.com This typically involves adding a cold organic solvent, such as methanol (B129727) or acetonitrile, to the sample to precipitate proteins. nih.govthermofisher.com After vortexing and centrifugation, the supernatant containing the bile acids is collected, dried, and reconstituted in a solvent compatible with the UPLC-MS/MS system. nih.gov
For solid tissue samples like the liver, a homogenization step is required prior to extraction. creative-proteomics.commetabolomicsworkbench.org The tissue is often homogenized in a solvent like isopropanol (B130326) or a hexane:isopropanol mixture. metabolomicsworkbench.org This is followed by centrifugation to separate the liquid extract containing the bile acids from the solid tissue debris. metabolomicsworkbench.org Some protocols may involve a two-step extraction to maximize recovery. acs.orgnih.gov
Solid-phase extraction (SPE) can also be used to concentrate bile acids and remove potential interferences from the sample matrix. nih.gov However, some studies have reported low recovery efficiencies for certain bile acids with SPE, leading to the preference for liquid-liquid extraction or direct protein precipitation methods in many cases. nih.gov
To account for variability in extraction efficiency and potential matrix effects, isotopically labeled internal standards are often added to the samples at the beginning of the preparation process. sci-hub.se
Table 2: Overview of Sample Preparation Protocols for Bile Acid Analysis
| Biological Matrix | Key Preparation Steps |
|---|
| Serum/Plasma | 1. Thaw sample on ice. 2. Add internal standards. 3. Precipitate proteins with cold methanol or acetonitrile. 4. Vortex and centrifuge. 5. Collect and dry supernatant. 6. Reconstitute in analysis solvent. | | Liver Tissue | 1. Weigh frozen tissue. 2. Homogenize in a suitable solvent (e.g., isopropanol). 3. Centrifuge to separate extract. 4. Collect and dry supernatant. 5. Reconstitute in analysis solvent. | | Feces | 1. Homogenize fecal sample. 2. Perform solvent extraction (e.g., with isopropanol). 3. Centrifuge and collect supernatant. 4. Dry and reconstitute for analysis. | This table provides a general summary of common protocols. Specific details may vary between different research studies. nih.govcreative-proteomics.commetabolomicsworkbench.org
In Vitro Experimental Models
In vitro models are indispensable tools for investigating the molecular mechanisms of action of tauro-ω-muricholic acid, particularly its interactions with cellular receptors and its effects on cellular function.
Cell Culture Systems for Receptor Activity Assays
Cell culture systems are widely used to study the activity of bile acids on specific receptors, such as the farnesoid X receptor (FXR). nih.govmedchemexpress.com For example, studies have utilized human colorectal cancer (CRC) cell lines like HT29 and HCT116 to investigate the effects of tauro-β-muricholic acid, a close structural analog of tauro-ω-muricholic acid, on FXR signaling. medchemexpress.com In these assays, cells are typically transfected with a reporter gene construct that is responsive to FXR activation. The cells are then treated with the bile acid of interest, and the resulting change in reporter gene expression is measured to determine the agonistic or antagonistic activity of the compound. medchemexpress.comcaymanchem.combiocat.com Such studies have identified tauro-β-muricholic acid as a competitive antagonist of FXR. medchemexpress.comglpbio.comglpbio.com
Organoid and Tissue Explant Cultures
Intestinal organoids, which are three-dimensional structures grown from stem cells that mimic the architecture and function of the intestine, have emerged as a powerful in vitro model. haematologica.orgyoutube.com These organoids can be used to study the effects of bile acids on the intestinal epithelium in a more physiologically relevant context than traditional cell cultures. haematologica.orgnih.gov For instance, intestinal organoids have been used to investigate the impact of various bile acids on cell viability, proliferation, and the expression of genes involved in bile acid signaling. haematologica.orgnih.gov
Furthermore, the co-culture of intestinal and liver organoids can model the enterohepatic circulation of bile acids, providing a platform to study the inter-organ communication axis. nih.gov While specific studies focusing on tauro-ω-muricholic acid in these advanced models are still emerging, the technology holds significant promise for future research into its biological functions.
In Vivo Animal Models
Genetically modified mouse models, such as knockout mice lacking specific enzymes involved in bile acid synthesis (e.g., Cyp8b1 knockout mice), have been instrumental in elucidating the roles of different bile acids. bohrium.comsemanticscholar.orgbohrium.com For example, Cyp8b1 knockout mice, which have an abundance of muricholic acids, have been shown to be resistant to diet-induced weight gain and steatosis. bohrium.comsemanticscholar.org
Studies using these animal models often involve feeding mice specific diets, such as a high-fat diet or a diet supplemented with particular bile acids, to investigate the resulting changes in bile acid profiles and metabolic parameters. mdpi.comcaymanchem.com The analysis of bile acids in various tissues and fluids (liver, serum, feces) from these animals provides a comprehensive picture of bile acid metabolism and its regulation. nih.govnih.gov Germ-free mice have also been used to study the influence of the gut microbiota on bile acid metabolism, revealing that the microbiota can regulate the levels of certain bile acids, including tauro-β-muricholic acid. nih.gov
Germ-Free and Gnotobiotic Animal Studies
Germ-free (GF) and gnotobiotic animal models are fundamental tools for investigating the role of the gut microbiota in the metabolism of Tauro-ω-muricholic acid (TωMCA). Since ω-muricholic acid is a secondary bile acid, its formation from the primary bile acid β-muricholic acid is dependent on enzymatic conversions carried out by specific intestinal microorganisms, such as those from the Clostridium genus. avantiresearch.com
Research comparing conventionally-raised (CONV-R) and GF mice demonstrates the pivotal role of the gut microbiome in shaping the bile acid pool. nih.gov In GF mice, the absence of gut bacteria leads to a significantly different bile acid profile compared to CONV-R mice. Studies have shown that levels of tauro-conjugated muricholic acids, including the closely related isomers tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA), are dramatically elevated in the enterohepatic systems of GF mice. nih.gov This is because the microbial enzymes responsible for deconjugating and metabolizing these compounds are absent.
Gnotobiotic models, where germ-free animals are colonized with known bacterial strains or a defined microbial community, allow for more controlled investigations. For instance, colonizing GF mice with a human microbiota can help delineate how specific microbial compositions influence bile acid profiles and subsequent host signaling. medchemexpress.com These models have been crucial in identifying TβMCA as a potent natural antagonist of the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis. nih.gov By studying these animals, researchers have determined that the gut microbiota regulates bile acid synthesis in the liver by reducing the levels of FXR-antagonistic muricholic acids in the ileum, thereby influencing host metabolism. nih.gov
Table 1: Impact of Gut Microbiota on Muricholic Acid Levels in Mice
| Animal Model | Key Characteristic | Impact on Tauro-muricholic Acid Levels | Reference |
| Germ-Free (GF) | Absence of intestinal microbiota. | Dramatically elevated levels of tauro-conjugated muricholic acids (e.g., TβMCA). | nih.gov |
| Conventionally-Raised (CONV-R) | Normal, complex intestinal microbiota. | Reduced levels of tauro-conjugated muricholic acids compared to GF mice. | nih.gov |
| Gnotobiotic | Colonized with a known, defined microbiota. | Allows for studying the effects of specific bacteria on TωMCA metabolism. | medchemexpress.com |
Diet-Induced Metabolic Disease Models (e.g., high-fat diet)
Diet-induced models of metabolic disease, particularly those using a high-fat diet (HFD), are widely employed to understand how TωMCA metabolism is altered in pathological states like non-alcoholic fatty liver disease (NAFLD) and obesity. These models mimic human metabolic disorders and provide insight into the interplay between diet, the gut microbiome, and bile acid signaling.
Studies have shown that HFD feeding can significantly alter the bile acid pool. In a rat model of HFD-induced hepatic steatosis, the turnover of bile acids in the liver, serum, and cecal content was markedly changed. caymanchem.com Similarly, in a mouse model of NAFLD, hepatic levels of TωMCA were found to be decreased. caymanchem.com This suggests that metabolic stress induced by a high-fat diet impacts the microbial and host pathways responsible for TωMCA synthesis and regulation.
Furthermore, research on calorie restriction followed by a high-fat diet has highlighted changes in specific conjugated non-12α-hydroxylated bile acids, including TωMCA. nih.gov In these models, levels of TωMCA were observed to decrease during calorie restriction, illustrating the sensitivity of its metabolism to dietary energy intake. nih.gov These diet-induced models are crucial for investigating how TωMCA and other bile acids contribute to the pathophysiology of metabolic diseases and for identifying potential therapeutic targets within the gut-liver axis. medchemexpress.com
Table 2: TωMCA Levels in Diet-Induced Animal Models
| Animal Model | Diet | Key Finding | Reference |
| Mouse Model | High-Fat Diet (HFD) | Decreased hepatic levels of TωMCA in NAFLD. | caymanchem.com |
| Rat Model | High-Fat Diet (HFD) | Altered turnover of bile acids, affecting TωMCA. | caymanchem.com |
| Mouse Model | Calorie Restriction | Decreased serum levels of TωMCA. | nih.gov |
Genetic Knockout/Transgenic Models for Receptor or Enzyme Studies
To dissect the specific molecular mechanisms through which TωMCA exerts its effects, researchers utilize genetic knockout (KO) and transgenic animal models. These models involve the deletion or overexpression of specific genes encoding for bile acid receptors or metabolic enzymes.
The most critical receptor in this context is the farnesoid X receptor (FXR). nih.gov Studies have identified the related compound, TβMCA, as a naturally occurring antagonist of FXR. nih.gov To confirm the role of this interaction in vivo, researchers have used FXR-deficient (Fxr-/-) mice. By creating germ-free Fxr-/- mice, scientists have demonstrated that the gut microbiota's regulation of fibroblast growth factor 15 (FGF15) in the ileum and cholesterol 7α-hydroxylase (CYP7A1) in the liver is dependent on FXR signaling. nih.gov The absence of FXR prevents the signaling cascade that is normally modulated by bile acids, allowing for a precise understanding of its role.
Another important bile acid receptor is TGR5. While the direct interaction of TωMCA with TGR5 is less characterized, genetic models for TGR5 are used to explore the broader effects of bile acids on metabolism, including glucose homeostasis and energy expenditure. nih.gov The colocalization of FXR and TGR5 in intestinal cells suggests a complex interplay of signaling pathways that can be unraveled using these genetic tools. nih.gov By studying KO and transgenic models, researchers can pinpoint how TωMCA's interaction with specific receptors translates into physiological outcomes.
Isotopic Labeling and Tracing for Metabolic Flux Analysis
Isotopic labeling and metabolic flux analysis (MFA) represent a powerful set of techniques to quantitatively track the dynamic movement of atoms through metabolic pathways. worktribe.com This approach uses stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), to "label" a precursor molecule. worktribe.comyoutube.com By administering this labeled tracer to a biological system, researchers can follow its incorporation into downstream metabolites, providing a quantitative map of reaction rates, or fluxes. youtube.com
In the context of bile acid research, stable isotope-labeled compounds like ¹³C-cholic acid or deuterated tauro-β-muricholic acid (TβMCA-d4) are used as tracers and internal standards for precise quantification. medchemexpress.commedchemexpress.comnih.gov These methods allow for the accurate measurement of bile acid concentrations and the tracing of their metabolic fate. For example, administering a ¹³C-labeled primary bile acid can help quantify its conversion rate to various secondary bile acids, including ω-muricholic acid, by the gut microbiota.
While specific studies detailing a complete metabolic flux analysis of TωMCA itself are not widely published, the methodology is directly applicable and has been used to study the broader gut-host metabolic relationship. For instance, ¹³C-labeled inulin (B196767) has been used in mice to trace carbon from microbial fermentation in the gut to various host organs. nih.gov This technique reveals the flow of metabolites from the microbiome into host pathways, which is the essential context for TωMCA formation and action. By applying isotopic tracing, researchers can determine the rate of TωMCA synthesis by the microbiota, its enterohepatic circulation, and its contribution to various metabolic pools in the host under different physiological or pathological conditions.
Future Directions and Emerging Research Avenues
Elucidating Undiscovered Receptor Interactions
While the interaction of some muricholic acids with the farnesoid X receptor (FXR) is established, with tauro-α-muricholic acid and tauro-β-muricholic acid acting as FXR antagonists, the full spectrum of receptor interactions for tauro-ω-muricholic acid remains an active area of investigation. nih.govmedchemexpress.commedchemexpress.comavantiresearch.com Future research will likely focus on identifying and characterizing novel receptors for this specific bile acid. Beyond FXR, other nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and vitamin D receptor (VDR), as well as G-protein coupled receptors like TGR5, are known to be modulated by various bile acids. nih.govnih.gov Investigating the potential binding and activation or inhibition of these and other receptors by tauro-ω-muricholic acid could reveal previously unknown signaling pathways. Furthermore, studies have shown that certain bile acids can interact with muscarinic receptors, suggesting another potential avenue for exploration. nih.govnih.gov The use of advanced techniques like high-throughput screening and computational molecular modeling will be instrumental in this endeavor. nih.gov
Comprehensive Mapping of Metabolic Pathways and Enzymatic Conversions
The metabolic journey of tauro-ω-muricholic acid is intricately linked to the gut microbiota. It is understood that ω-muricholic acid is a secondary bile acid formed from the enzymatic conversion of β-muricholic acid by intestinal microorganisms, including those from the Clostridium genus. avantiresearch.com This is then conjugated with taurine (B1682933) in the liver to form tauro-ω-muricholic acid. avantiresearch.comwikipedia.org However, a complete, high-resolution map of all the enzymatic steps and the specific microbial and host enzymes involved is still needed.
Future research will likely employ metabolomics and metagenomics to identify the full suite of bacterial enzymes responsible for the production of ω-muricholic acid. This could lead to the discovery of novel bacterial species and enzymatic pathways involved in bile acid metabolism. Furthermore, investigating the subsequent metabolism and potential further biotransformation of tauro-ω-muricholic acid within the host is crucial for understanding its ultimate fate and the biological activities of its downstream metabolites.
Advanced Animal Models for Deeper Physiological Understanding
Animal models, particularly mice, have been instrumental in our current understanding of muricholic acid metabolism. nih.gov However, there are known species differences in bile acid composition and metabolism between mice and humans. nih.govnih.gov For example, muricholic acids are major bile acids in mice, while they are found in much lower concentrations in humans. wikipedia.orgnih.gov
To bridge this translational gap, the development and use of advanced animal models are critical. This includes "humanized" mouse models that are genetically engineered to have a bile acid profile more similar to humans. nih.gov Such models, including germ-free mice colonized with human microbiota, will allow for a more accurate assessment of the physiological effects of tauro-ω-muricholic acid in a context that is more relevant to human health. nih.govresearchgate.net The use of Fxr reporter mice has already proven valuable in studying the impact of muricholic acids on FXR signaling in vivo. nih.gov
Development of Novel Research Tools and Analytical Methods
Advancements in analytical techniques are the bedrock of progress in bile acid research. The ability to accurately and sensitively quantify individual bile acid species in complex biological matrices is paramount. nih.gov
Current methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been foundational. numberanalytics.com However, the development and refinement of more advanced techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are enabling more comprehensive and high-throughput analysis of the bile acid metabolome. nih.govnih.gov Future efforts will likely focus on:
Improving chromatographic separation to resolve isomeric bile acids, such as the different muricholic acid forms, with greater efficiency. nih.gov
Enhancing mass spectrometry sensitivity and specificity for the detection and quantification of low-abundance bile acids like tauro-ω-muricholic acid. nih.govnih.gov
Developing novel sample preparation techniques to improve the extraction and recovery of bile acids from various biological samples, including serum, liver tissue, and fecal matter. creative-proteomics.com
Creating new bioinformatics tools for the analysis and interpretation of the large datasets generated by metabolomic studies.
Q & A
Q. What controls are essential for bile acid transport assays involving Tauro-ω-muricholic Acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
